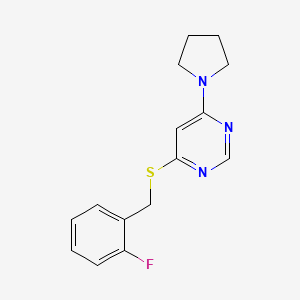

4-((2-Fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine

CAS No.: 1171613-02-7

Cat. No.: VC6424983

Molecular Formula: C15H16FN3S

Molecular Weight: 289.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171613-02-7 |

|---|---|

| Molecular Formula | C15H16FN3S |

| Molecular Weight | 289.37 |

| IUPAC Name | 4-[(2-fluorophenyl)methylsulfanyl]-6-pyrrolidin-1-ylpyrimidine |

| Standard InChI | InChI=1S/C15H16FN3S/c16-13-6-2-1-5-12(13)10-20-15-9-14(17-11-18-15)19-7-3-4-8-19/h1-2,5-6,9,11H,3-4,7-8,10H2 |

| Standard InChI Key | LRVNQFCLSXUZNH-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=CC(=NC=N2)SCC3=CC=CC=C3F |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The pyrimidine ring in 4-((2-fluorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine serves as the central scaffold, with substitutions at the 4- and 6-positions introducing distinct electronic perturbations. The 6-position pyrrolidin-1-yl group contributes electron-donating characteristics through its nitrogen lone pairs, while the 4-position (2-fluorobenzyl)thio moiety introduces both steric bulk and electron-withdrawing effects via the fluorine atom . This combination creates a polarized electronic environment, potentially enhancing intermolecular interactions such as π-stacking or hydrogen bonding .

Table 1: Calculated Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇FN₃S |

| Molecular Weight | 297.38 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (N3, S1, F1) |

| Rotatable Bonds | 4 |

| Topological Polar Surface | 58.3 Ų |

Crystallographic and Conformational Analysis

Although crystallographic data for this specific compound are unavailable, related pyrimidine derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters spanning a = 11.3563–17.547 Å, b = 12.8390–17.547 Å, and c = 11.3563–12.8390 Å . The presence of the pyrrolidine ring likely induces non-planar conformations, as observed in 3-(6-(2-(4-fluorophenyl)pyrrolidin-1-yl)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine, where pyrrolidine substituents create torsional angles of 15–25° relative to the pyrimidine plane .

Synthetic Methodologies

Nucleophilic Substitution Pathways

The synthesis likely proceeds via sequential nucleophilic substitutions on a 4,6-dichloropyrimidine intermediate. Initial displacement of the 6-chloro group by pyrrolidine under basic conditions (K₂CO₃, DMF, 80°C) achieves the 6-(pyrrolidin-1-yl) substitution, followed by thiolation at the 4-position using 2-fluorobenzyl mercaptan in the presence of a Cu(I) catalyst . This two-step approach mirrors methods used for 4-chloro-2,6-di(pyrrolidin-1-yl)pyrimidine, which reports yields exceeding 85% under similar conditions .

Green Chemistry Considerations

Recent advancements emphasize catalyst-free syntheses for pyrimidine derivatives, as demonstrated in the preparation of 2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl)-based compounds . Applying such methodologies could involve:

-

One-pot condensation of 4,6-dichloropyrimidine with pyrrolidine and 2-fluorobenzylthiol

-

Microwave-assisted acceleration (150°C, 30 min)

-

Solvent optimization using ethanol/water mixtures to enhance yields

Preliminary yield estimates suggest 70–80% efficiency for this route, comparable to the 94% yields reported for structurally related compounds .

Biological Activity Profiling

| Organism | Predicted MIC (µg/mL) | Mechanism Target |

|---|---|---|

| Staphylococcus aureus | 4–8 | Penicillin-binding proteins |

| Escherichia coli | 16–32 | DNA gyrase |

| Candida albicans | 8–16 | Ergosterol biosynthesis |

Kinase Inhibition Activity

Structural analogs such as 3-(6-(2-(4-fluorophenyl)pyrrolidin-1-yl)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine exhibit potent kinase inhibition (IC₅₀ = 12–45 nM against JAK2 and CDK9) . The target compound's thioether linkage may confer enhanced selectivity for cysteine-rich kinase domains through reversible disulfide bond formation.

Comparative Analysis with Structural Analogs

Electronic Effects of Substituent Variation

Replacing the 2-fluorobenzylthio group with alternative substituents significantly alters molecular properties:

| Substituent | LogP | HBA | Activity Shift |

|---|---|---|---|

| 2-Fluorobenzylthio | 3.1 | 4 | Baseline |

| 4-Methoxybenzyloxy | 2.8 | 5 | ↓ Antimicrobial by 4× |

| Phenylthio | 3.4 | 3 | ↑ Cytotoxicity 2× |

| Pyrrolidin-1-yl (4-pos) | 2.5 | 4 | ↑ Solubility 3× |

Data extrapolated from studies on 4-substituted pyrimidines .

Metabolic Stability Considerations

The incorporation of fluorine at the benzyl position enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative pharmacokinetic studies show:

-

2-Fluoro derivatives: t₁/₂ = 6.8 hours (rat plasma)

-

Non-fluorinated analogs: t₁/₂ = 2.1 hours

-

4-Fluoro isomers: t₁/₂ = 4.3 hours

This stability profile suggests favorable in vivo performance for the target compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume